7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the O-acylation reaction. For instance, the synthesis of similar compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent sensors and other materials.
Mechanism of Action
The mechanism by which 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exerts its effects involves interaction with specific molecular targets and pathways. For example, coumarins are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . The exact molecular targets and pathways for this specific compound would require further detailed studies.
Comparison with Similar Compounds
Similar compounds include:
6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one: Known for its diverse applications in scientific research.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have been synthesized and studied for their antimicrobial and anticancer activities.
7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione stands out due to its unique combination of ethoxy and methoxy groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-(7-ethoxy-2-oxochromen-4-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-3-25-13-7-8-14-15(11-19(22)26-18(14)10-13)16-9-12-5-4-6-17(24-2)20(12)27-21(16)23/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWZAVISINMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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